molecular formula C6H9NO4 B1662541 trans-4-Carboxy-L-proline CAS No. 64769-66-0

trans-4-Carboxy-L-proline

Cat. No.: B1662541
CAS No.: 64769-66-0
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-DMTCNVIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid can be synthesized through various chemical routes. One common method involves the cyclization of suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the mechanisms of glutamate transport and inhibition.

    Biology: The compound is employed in research on neurotransmitter systems and their regulation.

    Medicine: L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid is used in studies related to neurological disorders and potential therapeutic interventions.

Mechanism of Action

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid exerts its effects by competitively inhibiting excitatory amino acid transporters (EAATs). It binds to the transporter proteins, preventing the uptake of glutamate into cells. This inhibition leads to an increase in extracellular glutamate levels, which can be used to study the effects of glutamate on neuronal activity and related processes . The molecular targets include EAAT1-4 and EAAT5, with varying affinities for each transporter .

Comparison with Similar Compounds

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid is unique in its ability to selectively inhibit multiple EAATs. Similar compounds include:

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid stands out due to its high potency and selectivity for EAAT1-4, making it a valuable tool for research in neurochemistry and pharmacology .

Biological Activity

Trans-4-Carboxy-L-proline (t4C) is a proline analogue that has garnered interest due to its various biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

This compound is an amino acid derivative of proline, characterized by the presence of a carboxyl group at the 4-position. This modification influences its conformational flexibility and interactions in biological systems. The compound can exist in both cis and trans forms, with the trans configuration being more stable due to lower steric hindrance.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Proline Metabolism : t4C interferes with the metabolism of L-proline, impacting cellular processes in various organisms. Research indicates that it can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, by disrupting energy metabolism and differentiation processes .
  • Oxidative Stress Resistance : Studies have shown that t4C can diminish the survival of T. cruzi under oxidative stress conditions. When combined with nutrient starvation, t4C significantly reduces parasite viability, suggesting its potential as a therapeutic agent against parasitic infections .

2. Case Studies

  • Study on T. cruzi : A pivotal study investigated the effects of t4C on the life cycle of T. cruzi. The results demonstrated a dose-dependent inhibition of epimastigote growth, with an IC50 value of 0.89 mM at 28°C, which decreased further under stress conditions such as elevated temperature and oxidative stress .
  • Synergistic Effects : The study also highlighted that pre-incubation with L-proline could protect parasites from oxidative stress, but this protective effect was lost in the presence of t4C, indicating a competitive inhibition mechanism .

1. Efficacy Against Pathogens

A significant body of research has focused on t4C's potential as an anti-parasitic agent. The compound has been shown to inhibit the growth and survival of various pathogens by targeting their metabolic pathways.

Pathogen IC50 (mM) Conditions
Trypanosoma cruzi0.89Standard culture conditions
0.54High temperature (37°C)

2. Potential Therapeutic Applications

The findings suggest that t4C could be explored further for therapeutic applications in treating diseases caused by T. cruzi. Its ability to interfere with proline metabolism may also extend to other pathogens reliant on similar metabolic pathways.

Properties

IUPAC Name

(2S,4R)-pyrrolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBQSJHFYZIPH-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363910
Record name trans-4-Carboxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64769-66-0
Record name trans-4-Carboxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-trans-Pyrrolidine-2,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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